molecular formula C21H22Br2N4O3S B12447584 N-((4-(4-acetylpiperazin-1-yl)phenyl)carbamothioyl)-3,5-dibromo-2-methoxybenzamide

N-((4-(4-acetylpiperazin-1-yl)phenyl)carbamothioyl)-3,5-dibromo-2-methoxybenzamide

Cat. No.: B12447584
M. Wt: 570.3 g/mol
InChI Key: PMUZBPPZSKKTOL-UHFFFAOYSA-N
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Description

N-((4-(4-acetylpiperazin-1-yl)phenyl)carbamothioyl)-3,5-dibromo-2-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a phenyl group, and a benzamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-acetylpiperazin-1-yl)phenyl)carbamothioyl)-3,5-dibromo-2-methoxybenzamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a protecting group that can be removed in subsequent steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-acetylpiperazin-1-yl)phenyl)carbamothioyl)-3,5-dibromo-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-((4-(4-acetylpiperazin-1-yl)phenyl)carbamothioyl)-3,5-dibromo-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-((4-(4-acetylpiperazin-1-yl)phenyl)carbamothioyl)-3,5-dibromo-2-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular pathways to exert its effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-chlorobenzamide
  • N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide

Uniqueness

What sets N-((4-(4-acetylpiperazin-1-yl)phenyl)carbamothioyl)-3,5-dibromo-2-methoxybenzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C21H22Br2N4O3S

Molecular Weight

570.3 g/mol

IUPAC Name

N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dibromo-2-methoxybenzamide

InChI

InChI=1S/C21H22Br2N4O3S/c1-13(28)26-7-9-27(10-8-26)16-5-3-15(4-6-16)24-21(31)25-20(29)17-11-14(22)12-18(23)19(17)30-2/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,29,31)

InChI Key

PMUZBPPZSKKTOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C(=CC(=C3)Br)Br)OC

Origin of Product

United States

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